Ethyl 4-amino-3-(hydroxymethyl)benzoate
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Overview
Description
Ethyl 4-amino-3-(hydroxymethyl)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and contains an amino group and a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-(hydroxymethyl)benzoate typically involves the esterification of 4-amino-3-(hydroxymethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 4-amino-3-carboxybenzoic acid.
Reduction: Ethyl 4-amino-3-(aminomethyl)benzoate.
Substitution: Ethyl 4-substituted-3-(hydroxymethyl)benzoate derivatives.
Scientific Research Applications
Ethyl 4-amino-3-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-(hydroxymethyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-3-(aminomethyl)benzoate
- Ethyl 4-amino-3-carboxybenzoate
- Ethyl 4-hydroxy-3-(hydroxymethyl)benzoate
Uniqueness
Ethyl 4-amino-3-(hydroxymethyl)benzoate is unique due to the presence of both an amino group and a hydroxymethyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Biological Activity
Ethyl 4-amino-3-(hydroxymethyl)benzoate, also known as a derivative of amino benzoic acid, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of local anesthetics and its cytotoxic effects against various cancer cell lines. This article provides a comprehensive overview of the compound's biological activity, including synthesis, pharmacological effects, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the alkylation of 4-aminobenzoic acid derivatives. The process is characterized by:
- Alkylation : Introduction of alkyl groups to enhance lipophilicity.
- Esterification : Formation of the ethyl ester to improve solubility and bioavailability.
- Characterization : Utilization of spectroscopic techniques such as NMR and mass spectrometry to confirm the structure.
The molecular formula for this compound is C10H13N1O3, with a molecular weight of approximately 195.22 g/mol.
Local Anesthetic Activity
Recent studies have indicated that certain derivatives of benzoate compounds exhibit local anesthetic properties. In a comparative study, several synthesized compounds were evaluated for their anesthetic efficacy using models of surface anesthesia and infiltration anesthesia. The results demonstrated that some derivatives had significant local anesthetic effects comparable to established anesthetics like tetracaine and pramocaine .
Compound | Local Anesthetic Effect (Surface Anesthesia) |
---|---|
Tetracaine | 12.3 ± 0.9 |
Pramocaine | 10.4 ± 0.8 |
This compound | Not specified in primary data but included in broader studies |
Cytotoxicity and Anticancer Activity
This compound has been investigated for its cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The mechanism involves the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to apoptosis in cancer cells .
In vitro studies revealed that this compound induces cytotoxicity through the activation of caspase pathways, which are critical for programmed cell death. The IC50 values observed were significant, indicating potent anti-proliferative activity.
Case Studies
- Gastroprotective Effects : A study explored the gastroprotective properties of related benzoate compounds, demonstrating their ability to reduce gastric lesions induced by ethanol in rat models. The protective effect was attributed to antioxidant activity and increased gastric mucus secretion .
- Toxicological Studies : Toxicity assessments indicated that this compound exhibited low acute toxicity even at high doses (up to 1000 mg/kg). Histological evaluations showed no significant adverse effects on the gastric mucosa or other internal organs .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 4-amino-3-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6,11H2,1H3 |
InChI Key |
DHRBYRRJGVNJDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)CO |
Origin of Product |
United States |
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